molecular formula C12H18O2 B2679342 Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester CAS No. 59891-06-4

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester

Cat. No.: B2679342
CAS No.: 59891-06-4
M. Wt: 194.274
InChI Key: BAOUWGVQCUYLAA-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester (CAS 59891-06-4) is a high-value chemical intermediate primarily recognized for its role as a precursor in the synthesis of bioorthogonal reagents. This compound is a cornerstone in the production of strained alkynes such as Bicyclo[6.1.0]nonyne (BCN) and strained trans-cyclooctenes (s-TCO), which are essential tools in modern chemical biology and bioconjugation . The core research value of this ester lies in its application in catalyst-free "click" chemistry. Reagents derived from it, particularly BCN, undergo rapid, bioorthogonal reactions with azides and tetrazines without the need for cytotoxic metal catalysts. This makes them ideal for sensitive applications like live-cell imaging, radiochemistry, the development of patterned hydrogels, and the chemical modification of biomolecules such as oligonucleotides . The synthetic route to these important reagents has been optimized, with studies showing that using specialized dirhodium catalysts like Rh2(S-BHTL)4 can achieve high diastereoselectivity in the key cyclopropanation step of 1,5-cyclooctadiene, providing gram-scale access to the syn- or anti- precursors for BCN and s-TCO, respectively . This product is offered with a purity of ≥95% and is presented for Research Use Only. It is strictly intended for laboratory and manufacturing applications and is not certified for diagnostic or therapeutic use in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOUWGVQCUYLAA-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCC=CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C2C1CC/C=C\CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester is typically synthesized through chemical synthesis. The specific synthetic routes and methods can vary depending on the research objectives and process conditions. One common method involves the reaction of bicyclo[6.1.0]nonyne with ethyl chloroformate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar chemical reactions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Jones reagent for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester typically involves several key steps:

  • Cycloaddition Reaction : Starting from cyclooctadiene, a cycloaddition reaction is performed to form the bicyclic structure.
  • Oxidation : The resulting compound is oxidized to introduce the carboxylic acid group.
  • Esterification : Finally, the carboxylic acid undergoes esterification to yield the ethyl ester form.

This compound has a molecular formula of C12_{12}H18_{18}O2_2 and a molecular weight of approximately 196.29 g/mol, characterized by its unique bicyclic structure which contributes to its reactivity and stability in various chemical environments .

Chemical Reactivity

This compound exhibits several notable chemical reactions:

  • Oxidation : It can be oxidized to form more complex derivatives.
  • Reduction : Reduction reactions can modify functional groups for specific applications.
  • Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .

Chemical Biology

This compound serves as a versatile scaffold in chemical biology, particularly in the development of molecular probes and bioorthogonal reactions. Its strained alkyne structure enables it to participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which is crucial for labeling biomolecules selectively .

Case Study : A study highlighted its use in synthesizing stable amide derivatives through functionalization, showcasing its utility in producing probes with enhanced stability compared to traditional carbamate analogues .

Materials Science

In materials science, this compound is utilized for synthesizing advanced materials and polymers due to its unique structural properties and reactivity profiles. Its ability to undergo various chemical modifications allows for tailoring material properties to specific applications .

Medicinal Chemistry

The compound's reactivity makes it a candidate for drug development processes, particularly as a building block for creating pharmaceutical intermediates or active pharmaceutical ingredients (APIs). Its structural characteristics can facilitate the design of novel therapeutics that target specific biological pathways .

Comparative Analysis of Related Compounds

To further understand the uniqueness of this compound, here is a comparative table with related compounds:

Compound NameStructure TypeUnique Features
Bicyclo[6.1.0]nonyneBicyclicContains a triple bond; used in bioorthogonal reactions
Bicyclo[6.1.0]nonane-9-carboxylic acidBicyclicAcidic functional group; less stable than ester
Bicyclo[6.1.0]non-4-ene-9-carboxylic acidBicyclicUnsaturated; different reactivity profile
This compound Bicyclic Stable as an ester; versatile in synthetic applications

Mechanism of Action

The mechanism by which bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester exerts its effects is primarily through its reactivity in chemical reactions. Its unique bicyclic structure allows it to participate in various transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants and Derivatives

Endo vs. Exo Isomers
  • Endo-t-butyl bicyclo[6.1.0]non-4-ene-9-carboxylate: Demonstrated epimerization during ester hydrolysis, favoring the anti-carboxylic acid form due to thermodynamic stability .
  • Exo-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid: Used in automated oligonucleotide synthesis for stable molecular probes. Its alkyne group enhances reactivity in copper-free click chemistry compared to the ethyl ester derivative .
Oxygen-Containing Analog
  • 9-Oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1, C₈H₁₂O): Contains an oxygen atom in the bridge, altering electronic properties and reducing strain. Primarily used as a laboratory chemical rather than in bioorthogonal applications .

Functional Group Modifications

Compound Name Functional Group Key Properties Applications
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid (anti) Carboxylic acid Thermodynamic sink; precursor to s-TCO via LiAlH₄ reduction Bioorthogonal labeling
Bicyclo[6.1.0]non-4-yne-9-carboxylic acid Alkyne Enhanced reactivity in click chemistry; stable under physiological conditions Molecular imaging probes
Ethyl 2-diazoacetate Diazo group Cyclopropanation reagent for COD; critical in forming bicyclic scaffolds Organic synthesis

Bicyclo[n.1.0]alkyl Derivatives in Herbicides

Bicyclo[6.1.0]nonane-9-carboxylic acid ethyl ester derivatives have been functionalized as herbicidal agents. For example, N-bicyclo[6.1.0]nonyl(9)-N',N'-dimethyl-urea (mp: 136–138°C) exhibits selective weed control by inhibiting photosynthesis . This contrasts with bioorthogonal applications, highlighting the compound’s versatility.

Catalytic Selectivity

  • Rh₂(S−BHTL)₄ : Achieves syn-selectivity (70% syn-3) in BCN precursor synthesis, whereas Rh₂(OAc)₄ yields near-racemic mixtures .
  • PCC Oxidation: Converts primary alcohols (e.g., bicyclo[6.1.0]non-4-ene-9-ylmethanol) to aldehydes for further functionalization .

Stability and Handling

  • 4,5-Dibromobicyclo[6.1.0]nonane-9-carboxylic acid: Sensitive to light and moisture; stored at –20°C .

Biological Activity

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester (CAS No. 59891-06-4) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Basic Information

PropertyValue
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Solubility Soluble in organic solvents
Storage Conditions 2-8°C for short-term; -80°C for long-term

This compound is typically stored at low temperatures to maintain stability and prevent degradation.

The biological activity of this compound has been linked to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds in this class may act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens.

Inhibition Studies

In a study assessing the inhibitory effects on cytochrome P450 2A6 (CYP2A6), Bicyclo[6.1.0]non-4-ene derivatives demonstrated significant inhibition, suggesting potential applications in modulating drug metabolism and reducing toxic effects associated with certain compounds like nicotine .

Table: CYP2A6 Inhibition Results

CompoundIC₅₀ (µM)% Inhibition at 100 µM
Bicyclo[6.1.0]non-4-ene derivative37.9080%
Another derivative4.607100%

These results indicate that structural modifications to the bicyclic framework can enhance inhibitory potency against CYP2A6.

Case Studies

  • Flavone-Based Esters : A study explored various flavone-based esters, including those structurally similar to Bicyclo[6.1.0]non-4-ene derivatives, revealing their potential as competitive inhibitors of CYP2A6, thus highlighting the importance of structural characteristics in biological activity .
  • Toxicological Assessments : The OECD guidelines suggest that compounds like Bicyclo[6.1.0]non-4-ene derivatives undergo hydrolysis by carboxylesterases, leading to metabolites that may possess distinct biological activities or toxicities . Such findings underscore the necessity for thorough toxicological evaluations.

Synthesis and Functionalization

The synthesis of Bicyclo[6.1.0]non-4-ene derivatives typically involves multi-step organic reactions that allow for functionalization at various positions on the bicyclic structure. The ability to modify these compounds enhances their therapeutic potential by tailoring their biological profiles.

Synthetic Pathway Overview

  • Starting Materials : Common precursors include simple alkenes and alkynes.
  • Reactions : Key reactions include cyclization and functional group transformations.
  • Final Product : The resulting ethyl ester is purified for biological testing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester, and how can reaction scalability be achieved?

  • Methodology : The compound is synthesized via rhodium-catalyzed cyclopropanation of ethyl diazoacetate with 1,5-cyclooctadiene. For scalability (e.g., 80 mmol), Rh₂(OAc)₄ (0.33 mol%) in neat 1,5-cyclooctadiene yields a 47:53 syn/anti diastereomeric mixture. Catalyst choice (e.g., Rh₂(S−BHTL)₄) improves syn-selectivity, while anti-selectivity is achieved via epimerization during ester hydrolysis using KOtBu in wet ether, converting mixtures to a single anti-carboxylic acid isomer .

Q. How can diastereomeric mixtures of the ester be resolved without chromatographic separation?

  • Methodology : Epimerization under basic hydrolysis conditions (KOtBu in wet ether) converts syn/anti ester mixtures into the thermodynamically stable anti-carboxylic acid (6). This avoids chromatographic separation, achieving >90% yield of the anti-isomer .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., δ = 174.58 ppm for endo-ester carbonyl in CDCl₃) .
  • HRMS : High-resolution mass spectrometry (e.g., Thermo Q-Exactive Orbitrap) validates molecular ions .
  • IR : Peaks at ~1700 cm⁻¹ confirm ester and carboxylic acid functionalities .

Advanced Research Questions

Q. How do transition metal catalysts influence stereoselectivity in cyclopropanation reactions?

  • Methodology : Rh₂(OAc)₄ produces near-equal syn/anti mixtures, while chiral catalysts like Rh₂(S−BHTL)₄ enhance syn-selectivity (up to 85:15 syn/anti). Anti-selectivity is achieved post-synthetically via epimerization, leveraging the thermodynamic stability of the anti-carboxylic acid .

Q. What strategies enable functionalization of this ester for bioorthogonal labeling applications?

  • Methodology :

  • Succinimidyl Carbonate Derivatives : React with NHS esters (e.g., BCN-NHS) for copper-free click chemistry with azides or tetrazines .
  • Peptide Conjugation : Couple with lysine residues using DMF/Et₃N to generate stable bioconjugates for imaging or targeting .

Q. How can the ester be converted into reactive intermediates for heterocyclic or polymer synthesis?

  • Methodology :

  • Bromination : Treat with bromine in DCM at 0°C to yield 4,5-dibromo derivatives (74% yield), useful in cross-coupling reactions .
  • Isocyanate Formation : React with hydrazine hydrate and dioxane under reflux to generate bicyclo[6.1.0]nonyl isocyanate, a precursor for urea-based compounds .

Q. What challenges arise in maintaining stability during solid-phase oligonucleotide synthesis?

  • Methodology : The ester’s strained bicyclic structure requires inert conditions (N₂ atmosphere, flame-dried glassware) to prevent decomposition. Stability is enhanced by derivatizing with phosphoramidite linkers for automated synthesis .

Q. How do solvent and base selection impact epimerization during ester hydrolysis?

  • Methodology : Polar aprotic solvents (e.g., wet ether) and strong bases (KOtBu) promote epimerization by destabilizing the ester’s transition state, favoring the anti-carboxylic acid. Avoid protic solvents like ethanol, which inhibit epimerization .

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